1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride
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Overview
Description
1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and significant roles in various sectors, including medicine and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride, typically involves the cycloaddition of suitable precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs transition-metal catalysts and photoredox reactions to enhance yield and selectivity . One-pot multicomponent processes and novel reactants are also utilized to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized using reagents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium or ruthenium.
Substitution: Substitution reactions often occur with aryl halides in the presence of copper or palladium catalysts.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrogen gas, palladium or ruthenium catalysts.
Substitution: Aryl halides, copper or palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its binding to target proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: Used as precursors in the synthesis of condensed heterocyclic systems.
1-Phenyl-1H-pyrazol-3-yl derivatives: Known for their biological activities and structural similarities.
Uniqueness
1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-10-5-4-7(9-10)6-8-2;/h4-5,8H,3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOKRESPDVTMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375273-11-1 |
Source
|
Record name | [(1-ethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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